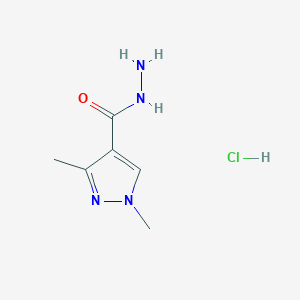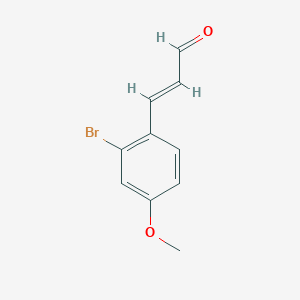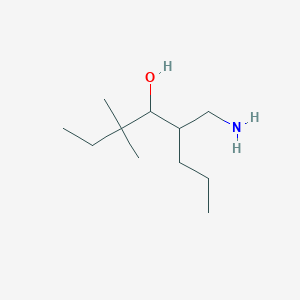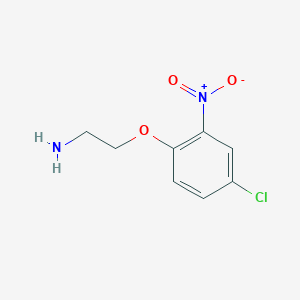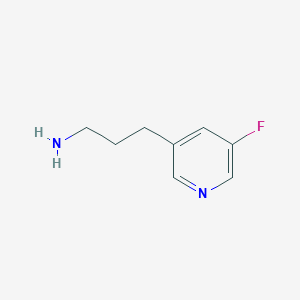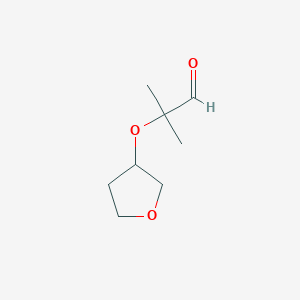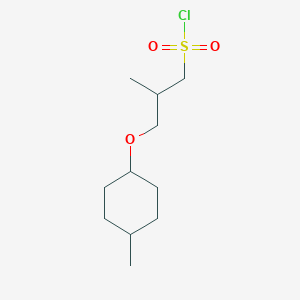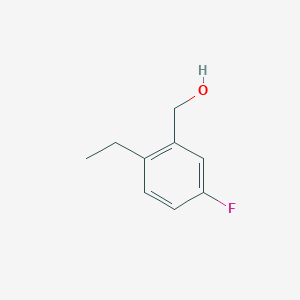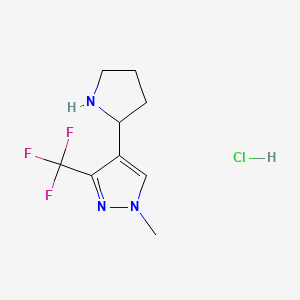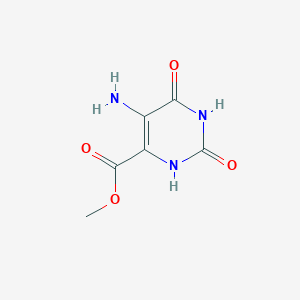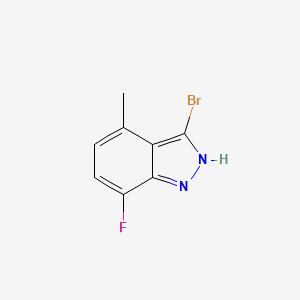
N,N-Dimethyl-1-pentanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl(pentyl)amine, also known as N,N-dimethylpentan-1-amine, is an organic compound belonging to the class of amines. It is characterized by the presence of a pentyl group attached to a nitrogen atom, which is further bonded to two methyl groups. This compound is a colorless liquid with a fishy odor, commonly used in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl(pentyl)amine can be synthesized through several methods. One common approach involves the alkylation of dimethylamine with 1-bromopentane. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen bromide formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol or toluene.
Industrial Production Methods
On an industrial scale, dimethyl(pentyl)amine can be produced through the catalytic hydrogenation of N,N-dimethylpentanamide. This process involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction yields dimethyl(pentyl)amine along with water as a byproduct.
化学反応の分析
Types of Reactions
Dimethyl(pentyl)amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-dimethylpentanamide using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form N,N-dimethylpentylamine using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the pentyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides (e.g., 1-bromopentane) in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N,N-dimethylpentanamide.
Reduction: N,N-dimethylpentylamine.
Substitution: Various substituted amines depending on the alkyl or aryl group used.
科学的研究の応用
Dimethyl(pentyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex amines and amides.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used as a solvent and as an intermediate in the production of surfactants, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of dimethyl(pentyl)amine involves its interaction with various molecular targets and pathways. As an amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
類似化合物との比較
Similar Compounds
Dimethylamine: A simpler amine with two methyl groups attached to the nitrogen atom.
Diethylamine: An amine with two ethyl groups attached to the nitrogen atom.
Triethylamine: An amine with three ethyl groups attached to the nitrogen atom.
Uniqueness
Dimethyl(pentyl)amine is unique due to the presence of a pentyl group, which imparts distinct chemical and physical properties compared to other similar amines. The longer alkyl chain increases its hydrophobicity and affects its reactivity and solubility in various solvents. This makes it particularly useful in specific industrial applications where such properties are desired.
特性
分子式 |
C7H17N |
|---|---|
分子量 |
115.22 g/mol |
IUPAC名 |
N,N-dimethylpentan-1-amine |
InChI |
InChI=1S/C7H17N/c1-4-5-6-7-8(2)3/h4-7H2,1-3H3 |
InChIキー |
IDFANOPDMXWIOP-UHFFFAOYSA-N |
正規SMILES |
CCCCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


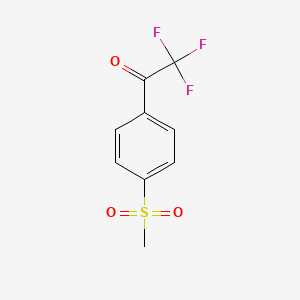

![3-{[(Tert-butoxy)carbonyl]amino}-2,4-dichlorobenzoic acid](/img/structure/B13560329.png)
